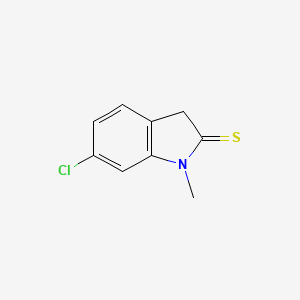

1-acetyl-5-bromo-N-(2-chlorobenzyl)indoline-7-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-acetyl-5-bromo-N-(2-chlorobenzyl)indoline-7-sulfonamide is a versatile chemical compound. Its intricate structure allows for diverse scientific applications, ranging from medicinal research to material sciences. It is a type of indole derivative, which are significant heterocyclic systems in natural products and drugs .

Synthesis Analysis

Indole derivatives, such as 1-acetyl-5-bromo-N-(2-chlorobenzyl)indoline-7-sulfonamide, have attracted increasing attention in recent years due to their biologically vital properties . The synthesis of indoline compounds often involves palladium-catalyzed intramolecular amination of ortho-C (sp2)-H bonds .Molecular Structure Analysis

The molecular structure of 1-acetyl-5-bromo-N-(2-chlorobenzyl)indoline-7-sulfonamide is intricate, allowing for diverse scientific applications. Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan .Chemical Reactions Analysis

The chemical reactions involving indoline derivatives often involve palladium-catalyzed intramolecular amination of ortho-C (sp2)-H bonds . This reaction features high efficiency, low catalyst loadings, mild operating conditions, and the use of inexpensive reagents .Applications De Recherche Scientifique

Cancer Treatment

Indole derivatives, such as “1-acetyl-5-bromo-N-(2-chlorobenzyl)indoline-7-sulfonamide”, have been found to be biologically active compounds for the treatment of cancer cells . They show various biologically vital properties and have attracted increasing attention in recent years .

Antimicrobial Applications

Indole derivatives have also shown potential in antimicrobial applications. They have been found to be effective against various types of microbes .

Treatment of Various Disorders

Indole derivatives have been used in the treatment of various disorders in the human body . This broad spectrum of activity makes them valuable in the field of medicine .

Antiviral Applications

Indole derivatives have shown potential as antiviral agents. For example, certain derivatives have shown inhibitory activity against influenza A .

Anti-inflammatory Applications

Indole derivatives have also been found to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions associated with inflammation.

Antioxidant Applications

Indole derivatives have been found to possess antioxidant properties . This could make them useful in the prevention of diseases associated with oxidative stress.

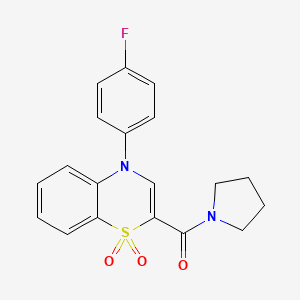

For the compound “(4-(4-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone”, it contains a pyrrolidine ring, which is a versatile scaffold for novel biologically active compounds .

Drug Discovery

The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . It contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .

Treatment of Autoimmune Diseases

Pyrrolidine derivatives have been found to be effective as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .

Propriétés

IUPAC Name |

[4-(4-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3S/c20-14-7-9-15(10-8-14)22-13-18(19(23)21-11-3-4-12-21)26(24,25)17-6-2-1-5-16(17)22/h1-2,5-10,13H,3-4,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAUHDYJJCGSALR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-acetyl-5-bromo-N-(2-chlorobenzyl)indoline-7-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Chloro-4-methylphenyl)-3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]urea](/img/structure/B3002723.png)

![N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl]-3-phenylpropanamide](/img/structure/B3002725.png)

![3-{8-[(Dimethylamino)methyl]-7-hydroxy-2-oxochromen-4-yl}chromen-2-one](/img/structure/B3002729.png)

![N-[2-amino-2-(4-methoxyphenyl)ethyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B3002730.png)

![2-amino-4-(3-chlorophenyl)-7-methyl-6-(3-morpholinopropyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B3002732.png)

![ethyl 6-benzyl-2-[[(E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3002733.png)

![2-Dodecyl-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B3002735.png)

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-ethoxyacetamide](/img/structure/B3002739.png)

![3-(4-(6-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B3002742.png)